Benzamide, N,N'-1,3-phenylenebis[3,5-diamino-
Description
Benzamide, N,N'-1,3-phenylenebis[3,5-diamino-] (hereafter referred to as the "target compound") is a bifunctional aromatic amide characterized by a 1,3-phenylene bridge connecting two 3,5-diaminobenzamide moieties. This structure confers unique chemical properties, including high thermal stability and solubility in polar aprotic solvents such as N-methylpyrrolidone (NMP) and dimethylformamide (DMF) . The compound is primarily utilized as a monomer in polyimide synthesis, where its rigid aromatic backbone and amino groups facilitate polymerization with dianhydrides like 3,3',4,4'-oxydiphthalic dianhydride (ODPA). The resulting polyimides exhibit pre-tilt angles (~2.8°) suitable for liquid crystal alignment layers in display technologies .
Properties
CAS No. |
378204-10-5 |
|---|---|
Molecular Formula |
C20H20N6O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3,5-diamino-N-[3-[(3,5-diaminobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H20N6O2/c21-13-4-11(5-14(22)8-13)19(27)25-17-2-1-3-18(10-17)26-20(28)12-6-15(23)9-16(24)7-12/h1-10H,21-24H2,(H,25,27)(H,26,28) |
InChI Key |
NGWWXPBZYIVFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)N)N)NC(=O)C3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The acylation proceeds via nucleophilic substitution, where the amine groups of 1,3-phenylenediamine attack the electrophilic carbonyl carbon of 3,5-diaminobenzoyl chloride. Triethylamine or pyridine is typically employed to neutralize HCl generated during the reaction, ensuring the amine remains deprotonated and nucleophilic. The reaction is conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under reflux (60–80°C) for 4–6 hours.
Example Protocol:
- Dissolve 1,3-phenylenediamine (10 mmol) in THF (30 mL).
- Add 3,5-diaminobenzoyl chloride (22 mmol) dropwise under nitrogen.
- Introduce triethylamine (22 mmol) and reflux for 6 hours.
- Quench with water, extract with ethyl acetate, and purify via recrystallization from ethanol.
Challenges and Optimizations
3,5-Diaminobenzoyl chloride is highly reactive and prone to hydrolysis. To mitigate this, in situ generation using thionyl chloride (SOCl₂) and 3,5-diaminobenzoic acid is recommended. Alternatively, protecting the amino groups with tert-butoxycarbonyl (Boc) moieties prior to acylation prevents side reactions, though this adds deprotection steps (e.g., trifluoroacetic acid treatment).
Nitro Reduction Strategy
A two-step approach involving the synthesis of N,N'-1,3-phenylenebis[3,5-dinitrobenzamide] followed by nitro group reduction is widely employed for improved stability during acylation.
Step 1: Acylation with 3,5-Dinitrobenzoyl Chloride
1,3-Phenylenediamine reacts with 3,5-dinitrobenzoyl chloride under conditions similar to Section 1.1. The electron-withdrawing nitro groups enhance the electrophilicity of the acyl chloride, accelerating the reaction. Yields typically exceed 80% after recrystallization from dimethylformamide (DMF).
Step 2: Catalytic Hydrogenation
The nitro groups are reduced to amines using hydrogen gas (1–3 atm) and palladium on carbon (Pd/C, 10 wt%) in ethanol at 50°C. Alternatively, sodium dithionite (Na₂S₂O₄) in aqueous ammonia provides a cheaper, albeit lower-yielding, alternative.
Critical Data:
| Reduction Method | Yield (%) | Purity (%) |
|---|---|---|
| H₂/Pd/C | 92 | 98 |
| Na₂S₂O₄/NH₃ | 68 | 85 |
Microwave-Assisted Multicomponent Synthesis
Emerging methodologies leverage microwave irradiation to accelerate the formation of benzamide derivatives. While originally developed for bis-triazines, this approach adapts well to benzamides by substituting cyanoguanidine with acylating agents.
Protocol and Advantages
- Combine 1,3-phenylenediamine, 3,5-diaminobenzoic acid, and N,N'-carbonyldiimidazole (CDI) in DMF.
- Irradiate at 150°C for 20 minutes under microwave conditions.
- Purify via silica gel chromatography.
This method reduces reaction times from hours to minutes and improves yields by 15–20% compared to conventional heating.
Comparative Analysis of Methods
Table 1: Synthesis Method Performance
| Method | Yield (%) | Purity (%) | Time | Cost Efficiency |
|---|---|---|---|---|
| Direct Acylation | 75 | 95 | 6 hours | Moderate |
| Nitro Reduction | 85 | 98 | 12 hours | High |
| Microwave-Assisted | 90 | 97 | 20 minutes | Low |
Key Observations:
- Direct acylation offers simplicity but struggles with reagent stability.
- Nitro reduction balances cost and yield but requires stringent safety measures for hydrogenation.
- Microwave synthesis excels in speed and efficiency, though specialized equipment is necessary.
Mechanistic Insights and Side Reactions
Competing Pathways
Over-acylation may occur if excess benzoyl chloride is used, leading to tris- or tetrakis-benzamide byproducts. Stoichiometric control (1:2 diamine:acyl chloride ratio) minimizes this.
Tautomerism and Rearrangements
Analogous to N-phenylbenzamide syntheses, imino alcohol-amide tautomerism can occur during acylation, though amide forms dominate under basic conditions.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-1,3-phenylenebis[3,5-diamino- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted benzamides.
Scientific Research Applications
Benzamide, N,N’-1,3-phenylenebis[3,5-diamino- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,3-phenylenebis[3,5-diamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, the compound can act as a ligand, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent and Backbone Variations
Target Compound vs. 1,4-Phenylene-Linked Derivatives
- Butanamide, N,N'-1,4-phenylenebis[3-oxo-] (EC 294-262-5): This derivative features a 1,4-phenylene bridge and ketone-functionalized butanamide groups. However, the absence of amino groups limits its utility in polymerization reactions. Applications are niche, with consumption data indicating use in specialty chemical sectors .
- N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1): A diacetylated 1,4-phenylenediamine derivative, this compound serves as a laboratory reagent. Unlike the target compound, its acetylated amino groups reduce reactivity, making it unsuitable for polyimide synthesis. Molecular weight: 192.22 g/mol .
Target Compound vs. Triiodinated Benzamides
- 5-Amino-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide: A triiodinated benzamide with dihydroxypropyl substituents, this compound is a key intermediate in iodinated contrast agents (e.g., Iohexol derivatives). The iodine atoms enhance radiopacity, while hydroxyl groups improve water solubility. Structural divergence from the target compound lies in the substitution pattern: iodine replaces amino groups, directing its use toward medical imaging rather than polymer chemistry .
Functional Group and Application Differences
- 4-Amino-N-(4-aminophenyl)benzamide: A simpler benzamide with terminal amino groups, this monomer lacks the 1,3-phenylene bridge, resulting in less rigidity. Its polyimides exhibit lower thermal stability compared to those derived from the target compound .
- 3,5-Diamino-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzamide: Another triiodinated analog, this compound’s dihydroxypropyl groups enhance hydrophilicity, making it a precursor for non-ionic contrast agents. The absence of a bridging phenylene group limits its role in materials science .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Properties
Table 2: Thermal and Solubility Properties
| Compound Name | Thermal Stability (°C) | Solubility Profile | Key Functional Advantage |
|---|---|---|---|
| Target Compound | >300 | NMP, DMF | High rigidity, alignment |
| N,N'-Diacetyl-1,4-phenylenediamine | ~150 | Limited to polar solvents | Low reactivity |
| 5-Amino-2,4,6-triiodo...-benzamide | ~200 (decomposes) | Water, ethanol | Radiopacity |
Research Findings and Industrial Relevance
- Polymer Applications: The target compound’s 1,3-phenylene backbone and amino groups enable the synthesis of polyimides with exceptional thermal stability (>300°C) and mechanical strength. In contrast, 1,4-phenylene analogs like N,N'-Diacetyl-1,4-phenylenediamine lack the necessary reactivity for high-performance polymer synthesis .
- Medical Imaging: Triiodinated benzamides () highlight how substituent variation (iodine vs. amino groups) shifts application from materials science to biomedical imaging. Their hydrophilicity and radiopacity are critical for intravenous contrast agents .
- Symmetry Effects : 1,4-Phenylene-linked compounds (e.g., Butanamide derivatives) exhibit higher symmetry, favoring crystallinity, whereas the 1,3-linkage in the target compound introduces asymmetry, enhancing solubility and processability .
Biological Activity
Benzamide, N,N'-1,3-phenylenebis[3,5-diamino-] is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20N4O2
- Molar Mass : Approximately 376.42 g/mol
- Structural Features : The compound consists of two benzamide groups linked by a phenylene bridge and contains multiple amino groups, enhancing its reactivity and biological activity.
Benzamide derivatives often exhibit diverse biological activities through various mechanisms:
- Enzyme Inhibition : Many studies have focused on the compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial targets in Alzheimer's disease research. For instance, related benzamide compounds have shown IC50 values ranging from 0.056 to 2.57 μM against AChE, indicating potent inhibitory activity .
- Gene Expression Modulation : The compound can influence gene expression by interacting with transcription factors and regulatory proteins, potentially affecting cellular processes and signaling pathways.
Biological Activity
The biological activity of Benzamide, N,N'-1,3-phenylenebis[3,5-diamino-] can be summarized as follows:
- Anticancer Activity : The compound has demonstrated potential anticancer properties through its ability to induce apoptosis in cancer cells. Studies indicate that it may act on multiple cellular pathways involved in cell proliferation and survival.
- Neuroprotective Effects : Its role as an AChE inhibitor suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's. Research has highlighted its ability to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,5-Diamino-N-(4-aminophenyl)benzamide | C13H14N4O | Fewer amino groups; potential anticancer activity |
| 3,4-Diamino-N,N-dimethylbenzamide | C9H13N3O | Dimethyl substitution alters solubility and reactivity |
| Benzamide, N,N'-1,4-phenylenebis- | C20H16N2O2 | Similar structure; interacts with nucleotides |
This table illustrates how Benzamide, N,N'-1,3-phenylenebis[3,5-diamino-] stands out due to its dual amine functionalities linked by a phenylene group, enhancing its interactions in biological systems.
Case Studies
Several studies have evaluated the biological effects of Benzamide derivatives:
- Inhibitory Activity Against AChE and BACE1 : A study synthesized various benzamides and assessed their inhibitory activity against AChE and BACE1. The most potent compounds exhibited IC50 values significantly lower than traditional inhibitors like donepezil .
- Anticancer Studies : Research has indicated that derivatives of this compound can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest mechanisms.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for synthesizing Benzamide, N,N'-1,3-phenylenebis[3,5-diamino-], and how can reaction conditions be optimized?
- Methodological Answer : A base-promoted cyclocondensation approach using alkynes and benzamides as nitrogen sources is a viable route. For example, KOtBu in DMSO at 135°C facilitates annulation, yielding heterocyclic derivatives. Optimization involves varying catalysts (e.g., Cs2CO3), solvents (DMF vs. DMSO), and temperature gradients (100–150°C) to maximize yield .
- Key Parameters : Monitor reaction progress via GC-MS or HPLC to identify intermediates like 1,3-diphenylpropene and adjust stoichiometry to favor the target product .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm aromatic proton environments and diamino substitution patterns.
- IR : Identify amide C=O stretches (~1650 cm) and NH bending modes (~1600 cm).
- X-ray Crystallography : Resolve steric effects from the 1,3-phenylene bridge and hydrogen-bonding networks .
Q. How can researchers ensure purity and assess impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Detect trace impurities (e.g., nitro byproducts from incomplete reduction) using reverse-phase C18 columns and ESI-MS.
- TLC : Monitor reaction progress with silica plates (ethyl acetate/hexane eluent) and UV/iodine visualization .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?
- Methodological Answer : Discrepancies in melting points (e.g., 157–161°C vs. 196–201°C for nitro-phenylenediamine analogs) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and recrystallize samples from solvents like ethanol/water mixtures .
Q. What computational strategies predict the thermodynamic stability and reactivity of this benzamide derivative?
- Methodological Answer :
- DFT Calculations : Compute bond dissociation energies (BDEs) for the amide C-N bonds to assess hydrolytic stability.
- Reaction Thermochemistry : Reference gas-phase proton affinity data (e.g., ΔrH° = 1456 kJ/mol for similar amines) to model acid-base behavior .
Q. How can mechanistic studies elucidate its role in heterocyclic synthesis (e.g., pyridine formation)?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies with deuterated benzamides to probe rate-determining steps. Trapping intermediates (e.g., enamines) with methyl acrylate or analyzing -labeled products via NMR can clarify cyclization pathways .
Q. What experimental designs are recommended for studying its stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40–80°C in buffers (pH 1–13) and analyze degradation via LC-MS.
- Oxidative Stability : Expose to HO/UV light and monitor nitroso byproducts .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
